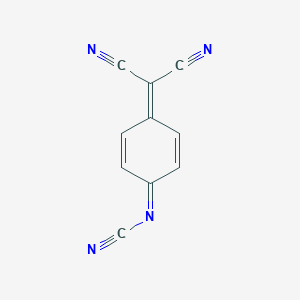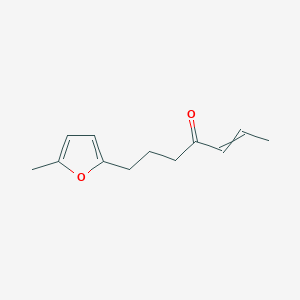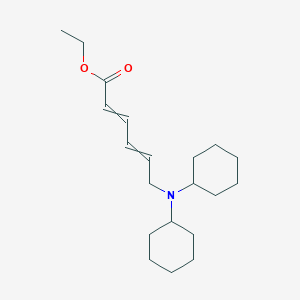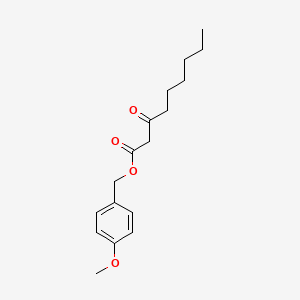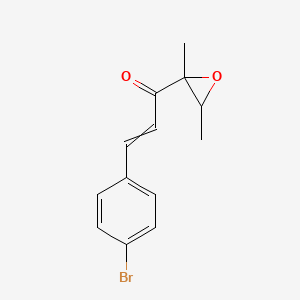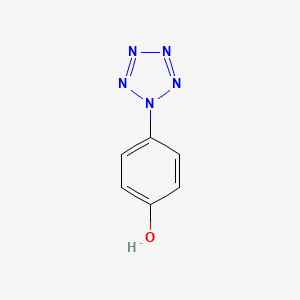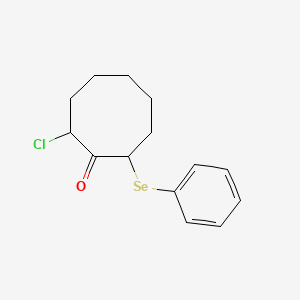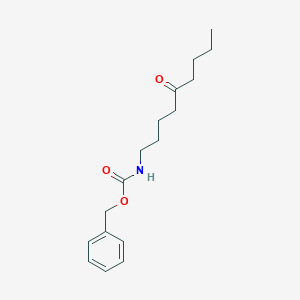![molecular formula C18H29NO3S B14306055 N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide CAS No. 112339-64-7](/img/structure/B14306055.png)
N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a hydroxy group, a methyl group, and a sulfanyl group attached to a propanamide backbone. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Propanamide Backbone: The initial step involves the formation of the propanamide backbone through the reaction of propanoic acid with ammonia or an amine.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through nucleophilic substitution reactions. This can be achieved by reacting the propanamide with appropriate reagents such as methyl iodide and sodium hydroxide.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiol-ene reaction, where a thiol compound reacts with an alkene in the presence of a radical initiator.
Final Assembly: The final step involves the coupling of the 2-pentylphenoxy group to the propanamide backbone through an etherification reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanamide backbone can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides and ethers.
科学的研究の応用
N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic effects. It is being explored as a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
作用機序
The mechanism of action of N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Enzyme Inhibition: The hydroxy and sulfanyl groups can interact with the active sites of enzymes, leading to inhibition of enzyme activity.
Signal Transduction Modulation: The compound can modulate signal transduction pathways by interacting with receptors and signaling proteins.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
類似化合物との比較
N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide can be compared with other similar compounds to highlight its uniqueness:
N-Hydroxy-N-methyl-3-{[3-(2-ethylphenoxy)propyl]sulfanyl}propanamide: Similar structure but with an ethyl group instead of a pentyl group. The pentyl group in the original compound may confer different biological activity and solubility properties.
N-Hydroxy-N-methyl-3-{[3-(2-methylphenoxy)propyl]sulfanyl}propanamide: Similar structure but with a methyl group instead of a pentyl group. The larger alkyl chain in the original compound may affect its interaction with molecular targets.
N-Hydroxy-N-methyl-3-{[3-(2-propylphenoxy)propyl]sulfanyl}propanamide: Similar structure but with a propyl group instead of a pentyl group. The differences in alkyl chain length can influence the compound’s pharmacokinetics and pharmacodynamics.
特性
CAS番号 |
112339-64-7 |
|---|---|
分子式 |
C18H29NO3S |
分子量 |
339.5 g/mol |
IUPAC名 |
N-hydroxy-N-methyl-3-[3-(2-pentylphenoxy)propylsulfanyl]propanamide |
InChI |
InChI=1S/C18H29NO3S/c1-3-4-5-9-16-10-6-7-11-17(16)22-13-8-14-23-15-12-18(20)19(2)21/h6-7,10-11,21H,3-5,8-9,12-15H2,1-2H3 |
InChIキー |
OGWHGYRRZHTLQN-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=CC=C1OCCCSCCC(=O)N(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


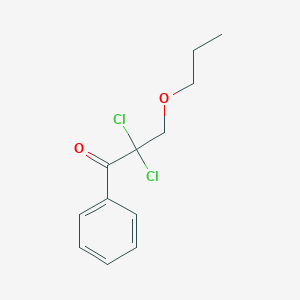

![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
